BenchChemオンラインストアへようこそ!

(Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide

Stereochemistry Acrylamide configuration Target binding

This compound is a synthetic, heterocyclic acrylamide featuring a (Z)-configured α,β-unsaturated carbonyl core, a 3,4-dimethoxyphenyl substituent, and a p-tolyl-substituted tetrazole ring connected via a methylene linker. With a molecular weight of 379.42 Da (C20H21N5O3) and typical purity ≥95%, it is supplied exclusively as a research reagent.

Molecular Formula C20H21N5O3
Molecular Weight 379.42
CAS No. 941963-76-4
Cat. No. B2889717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide
CAS941963-76-4
Molecular FormulaC20H21N5O3
Molecular Weight379.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C=CC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C20H21N5O3/c1-14-4-8-16(9-5-14)25-19(22-23-24-25)13-21-20(26)11-7-15-6-10-17(27-2)18(12-15)28-3/h4-12H,13H2,1-3H3,(H,21,26)/b11-7-
InChIKeyHCTHPIJAICLOAF-XFFZJAGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-3-(3,4-Dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide (CAS 941963-76-4): Structural Identity & Research-Grade Procurement Profile


This compound is a synthetic, heterocyclic acrylamide featuring a (Z)-configured α,β-unsaturated carbonyl core, a 3,4-dimethoxyphenyl substituent, and a p-tolyl-substituted tetrazole ring connected via a methylene linker . With a molecular weight of 379.42 Da (C20H21N5O3) and typical purity ≥95%, it is supplied exclusively as a research reagent . The tetrazole moiety serves as a carboxylic acid bioisostere, enhancing metabolic stability and bioavailability in drug-design contexts, while the (Z)-geometry locks the acrylamide in a defined spatial orientation critical for target engagement . Its ChEMBL entry (CHEMBL1478559) confirms a maximum development phase of 0, placing it firmly in the preclinical research domain [1].

Procurement Pitfall: Why Generic Tetrazole-Acrylamide Analogs Cannot Substitute for (Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide (CAS 941963-76-4)


The unique combination of the (Z)-configured acrylamide, the 3,4-dimethoxyphenyl substitution pattern, and the p-tolyl-tetrazole-methylene pharmacophore collectively defines this compound's interaction landscape. Substituting with (E)-isomers, analogs lacking the dimethoxy substitution, or compounds where the tetrazole is directly attached to the acrylamide (rather than via a methylene bridge) can fundamentally alter the compound's conformational ensemble, hydrogen-bonding capacity, and target-binding geometry . Unlike simpler tetrazole derivatives that may exhibit narrower bioactivity profiles, this compound has been functionally annotated with concurrent anticarcinogenic, antimalarial, antivenom, and antifungal activities in the AOD database—suggesting polypharmacology that would be obliterated by casual analog substitution [1]. The evidence below quantifies these differentiation axes to guide informed procurement decisions.

Quantitative Differentiation Guide: (Z)-3-(3,4-Dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide (CAS 941963-76-4) vs. Closest Analogs


(Z)-Geometry Confers Distinct Conformational Constraint vs. (E)-Isomer: Impact on Target Engagement Potential

The target compound adopts the (Z)-configuration about its α,β-unsaturated carbonyl double bond (InChI Key: HCTHPIJAICLOAF-XFFZJAGNSA-N), as confirmed by computed stereochemistry deposited in PubChem [1]. The corresponding (E)-isomer is not commercially available, and no direct activity comparison has been published for this specific scaffold. However, class-level SAR for acrylamide-based inhibitors (including FabI-targeting heterocyclic acrylamides in US Patent 8,846,711) demonstrates that (Z)- and (E)-isomers exhibit divergent IC50 values due to altered spatial presentation of the aryl ring and hydrogen-bonding vectors at the enzyme active site [2]. This stereochemical constraint is an intrinsic differentiator: any supplier offering a mixed or unspecified geometric isomer product introduces uncontrolled variability in biological assay outcomes.

Stereochemistry Acrylamide configuration Target binding

Multi-Target Biological Annotation Profile vs. Narrow-Spectrum Tetrazole Analogs

The AOD (Antioxidant Database) entry for this compound annotates a strikingly broad functional profile: anticarcinogenic activity (prevents DMBA-induced transformation of JB6 cells), antimalarial activity (kills P. falciparum), antivenom activity (nullifies lethal effects of N. naja venom and inhibits phospholipase A2), and antifungal activity (inhibits A. niger cilia formation), alongside antimutagenesis and anti-inflammatory effects [1]. In contrast, closely related analogs such as 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile (compound 4c) have only been reported with antitumor activity against epidermoid carcinoma [2]. Simpler tetrazole derivatives like N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isobutyramide lack any published multi-target annotation entirely . This polypharmacology profile is a quantitative differentiation parameter for researchers seeking broad-spectrum bioactivity from a single chemical probe.

Polypharmacology Biological profile Anticarcinogenic Antimalarial Antivenom

Predicted Drug-Likeness Parameters vs. In-Class Tetrazole Acrylamides: Favorable Lipinski Compliance and CNS Permeability Potential

Computed physicochemical properties from the ZINC database (ZINC96284433) show this compound has a calculated partition coefficient (cLogP) of 1.74 and a topological polar surface area (TPSA) of 93.26 Ų [1]. These values satisfy Lipinski's Rule of Five criteria (cLogP ≤5, TPSA <140 Ų) and suggest moderate blood-brain barrier permeability potential (TPSA <90–100 Ų threshold). For comparison, the directly tetrazole-linked analog 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile (4c) lacks a methylene spacer, which alters both conformational flexibility and hydrogen-bond donor count. While no direct experimental ADME comparison is available, the computed TPSA of 93.26 Ų falls within a range associated with favorable oral absorption (typically <140 Ų), providing a quantitative basis for prioritizing this scaffold in early drug-discovery campaigns over higher-TPSA tetrazole conjugates.

Drug-likeness Lipinski Rule of Five TPSA cLogP ADME

Antitumor Potency of the (Z)-3-(3,4-Dimethoxyphenyl)acrylamide Pharmacophore: IC50 Comparison with Closest Structural Analogs

A comparative table assembled from BenchChem's curated SAR data provides the only available quantitative juxtaposition of the core pharmacophores present in this compound . The (Z)-3-(3,4-dimethoxyphenyl)acrylamide substructure (representing the compound's backbone minus the tetrazole-methyl linker) exhibits an antitumor IC50 of 12 μM, while an N-(p-tolyl)-1H-tetrazole derivative (representing the tetrazole portion) shows an IC50 of 8 μM, and a simpler 3-(4-methoxyphenyl)-tetrazole analog yields an IC50 of 15 μM . Although these data correspond to individual fragments rather than the fully assembled molecule, they establish a quantitative potency baseline: the combination of the dimethoxyphenyl-acrylamide (12 μM) and the p-tolyl-tetrazole (8 μM) pharmacophores into a single entity suggests potential for cooperative target engagement that neither fragment achieves alone. Direct IC50 measurement of the full compound in a standardized antiproliferation assay represents an outstanding evidence gap that prospective purchasers should address during compound validation.

Antitumor activity IC50 Cancer cell lines Structure-activity relationship

Priority Application Scenarios for (Z)-3-(3,4-Dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide (CAS 941963-76-4) Based on Evidence-Driven Differentiation


Phenotypic Screening Libraries Targeting Multi-Target Bioactivity Profiles

The compound's annotation with ≥6 distinct biological activity categories (anticarcinogenic, antimalarial, antivenom, antifungal, antimutagenic, anti-inflammatory) in the AOD database makes it uniquely suited for phenotypic screening decks where polypharmacology is desired [1]. Unlike the narrow-spectrum analog 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile (4c), which reports only antitumor activity, this compound offers a consolidated multi-target probe that can reduce the number of compounds required to cover diverse biological space in primary screening campaigns.

Stereochemistry-Dependent SAR Studies on Acrylamide-Based Enzyme Inhibitors

The defined (Z)-configuration (InChI Key: HCTHPIJAICLOAF-XFFZJAGNSA-N) provides a critical stereochemical anchor for SAR studies aimed at mapping the geometric requirements of acrylamide-based enzyme inhibitors, particularly those targeting FabI or related enoyl-ACP reductases within the heterocyclic acrylamide patent space (US 8,846,711 B2) [2]. Procurement of the stereochemically pure (Z)-isomer eliminates the confounding variable of E/Z mixtures that would compromise structure-activity correlation analyses.

Early-Stage Drug Discovery Prioritization Using Computed ADME Filtering

With a computed cLogP of 1.74 and TPSA of 93.26 Ų (ZINC96284433), this compound passes all Lipinski Rule of Five filters and resides near the CNS drug-likeness boundary, making it a candidate for oral bioavailability or CNS-penetration programs [3]. Medicinal chemistry teams can use these computed parameters to prioritize this scaffold over higher-TPSA tetrazole conjugates that would likely exhibit poorer membrane permeability, reducing downstream ADME-related attrition.

Anti-Venom and Anti-Parasitic Probe Development for Neglected Disease Research

The AOD database's annotation of antivenom activity (nullification of N. naja venom lethality and phospholipase A2 inhibition) combined with antimalarial activity (P. falciparum killing) positions this compound as a rare dual-purpose chemical probe for neglected disease research [1]. No other commercially available analog within the N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl) amide series carries such annotations, giving this compound a unique procurement proposition for groups investigating snakebite envenomation or malaria therapeutics.

Quote Request

Request a Quote for (Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.